Cas no 23385-34-4 (1-(1,3-Benzothiazol-2-ylthio)acetone)
1-(1,3-Benzothiazol-2-ylthio)acetone Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanone,1-(2-benzothiazolylthio)-
- 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
- 1-(1,3-Benzothiazol-2-ylsulfanyl)acetone
- 1-(benzothiazol-2-ylsulfanyl)-propan-2-one
- 1-(benzothiazol-2'-ylthio)propan-2-one
- 1-(benzothiazol-2'-ylthio)-propan-2-one
- 1-(benzothiazol-2-ylthio)propan-2-one
- 1-(Benzthiazol-2-ylthio)-propan-2-one
- 1-benzothiazol-2-ylsulfanyl-propan-2-one
- 2-(acetonylthio)benzothiazole
- AC1L5LW7
- AC1Q5CJL
- CBDivE_015275
- NSC74267
- MFCD00540010
- YKOPAUBBWPNUKT-UHFFFAOYSA-N
- MLS000523578
- LS-07253
- SMR000122651
- 2-Propanone, 1-(2-benzothiazolylthio)-
- CS-0287715
- 1-(1,3-Benzothiazol-2-ylsulfanyl)acetone #
- NSC-74267
- HMS2354D20
- 2-Propanone,1-(2-benzothiazolylthio)-(8CI,9CI)
- 1-[(1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
- 23385-34-4
- 1-(1, 3-benzothiazol-2-ylsulfanyl)propan-2-one
- SCHEMBL13629728
- DTXSID30291227
- 1-(Benzo[d]thiazol-2-ylthio)propan-2-one
- 1-(1,3-benzothiazol-2-ylthio)acetone
- AKOS000575062
- EN300-394787
- CHEMBL1385607
- AE-641/10059049
- DB-270782
- G66692
- ALBB-023184
- STK864225
- 1-(1,3-Benzothiazol-2-ylthio)acetone
-
- MDL: MFCD00540010
- Inchi: 1S/C10H9NOS2/c1-7(12)6-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3
- InChI Key: YKOPAUBBWPNUKT-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC=CC1=2)SCC(C)=O
Computed Properties
- Exact Mass: 223.01267
- Monoisotopic Mass: 223.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 83.5Ų
Experimental Properties
- Density: 1.33
- Boiling Point: 356.7°Cat760mmHg
- Flash Point: 169.5°C
- PSA: 29.96
- LogP: 2.97740
1-(1,3-Benzothiazol-2-ylthio)acetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM515338-1g |
1-(Benzo[d]thiazol-2-ylthio)propan-2-one |
23385-34-4 | 97% | 1g |
$320 | 2024-07-28 | |
| abcr | AB414010-500 mg |
1-(1,3-Benzothiazol-2-ylthio)acetone |
23385-34-4 | 500MG |
€254.60 | 2023-02-19 | ||
| abcr | AB414010-1 g |
1-(1,3-Benzothiazol-2-ylthio)acetone |
23385-34-4 | 1 g |
€322.50 | 2023-07-19 | ||
| TRC | B128845-250mg |
1-(1,3-Benzothiazol-2-ylthio)acetone |
23385-34-4 | 250mg |
$ 275.00 | 2022-06-07 | ||
| TRC | B128845-500mg |
1-(1,3-Benzothiazol-2-ylthio)acetone |
23385-34-4 | 500mg |
$ 450.00 | 2022-06-07 | ||
| TRC | B128845-1000mg |
1-(1,3-Benzothiazol-2-ylthio)acetone |
23385-34-4 | 1g |
$ 720.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358385-250mg |
1-(Benzo[d]thiazol-2-ylthio)propan-2-one |
23385-34-4 | 97% | 250mg |
¥1296 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358385-1g |
1-(Benzo[d]thiazol-2-ylthio)propan-2-one |
23385-34-4 | 97% | 1g |
¥2808 | 2023-04-14 | |
| Enamine | EN300-394787-0.05g |
1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one |
23385-34-4 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-394787-0.1g |
1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one |
23385-34-4 | 0.1g |
$640.0 | 2023-03-02 |
1-(1,3-Benzothiazol-2-ylthio)acetone Suppliers
1-(1,3-Benzothiazol-2-ylthio)acetone Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-(1,3-Benzothiazol-2-ylthio)acetone
1-(1,3-Benzothiazol-2-ylthio)acetone (CAS 23385-34-4): A Comprehensive Technical Overview
1-(1,3-Benzothiazol-2-ylthio)acetone (CAS 23385-34-4) is a specialized organic compound that has gained significant attention in recent years due to its unique chemical structure and versatile applications. This benzothiazole derivative features a thioether linkage connecting the benzothiazole ring to an acetone moiety, creating interesting chemical properties that researchers are actively exploring.
The compound's molecular formula is C10H9NOS2, with a molecular weight of 223.31 g/mol. Its structure combines the electron-rich benzothiazole system with the reactive carbonyl group of acetone, making it valuable for various synthetic applications. Recent studies in 2023 have shown particular interest in its potential as a building block for advanced materials and pharmaceutical intermediates.
One of the most searched questions about 1-(1,3-Benzothiazol-2-ylthio)acetone relates to its synthesis methods. The compound is typically prepared through the reaction of 2-mercaptobenzothiazole with chloroacetone in the presence of a base. This straightforward synthesis has made it increasingly popular in research laboratories focusing on heterocyclic chemistry and material science applications.
The physical properties of CAS 23385-34-4 make it particularly interesting for industrial applications. It generally appears as a light yellow to brown crystalline powder with moderate solubility in common organic solvents. Researchers have noted its stability under normal conditions, though it should be protected from prolonged exposure to strong light and moisture to maintain purity.
In terms of chemical applications, 1-(1,3-Benzothiazol-2-ylthio)acetone serves multiple roles. Its benzothiazole-thioacetone structure makes it valuable as:
- A precursor for photoactive compounds in material science
- An intermediate in the synthesis of bioactive molecules
- A ligand in coordination chemistry applications
- A component in specialty chemical formulations
Recent market trends show growing demand for CAS 23385-34-4 in the development of advanced functional materials. The compound's ability to participate in various chemical transformations while maintaining structural integrity has made it attractive for creating smart materials with specific optical or electronic properties. This aligns with current industry focus on sustainable chemistry and green synthesis approaches.
Safety considerations for handling 1-(1,3-Benzothiazol-2-ylthio)acetone follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper personal protective equipment including gloves and eye protection is recommended when working with this chemical. Storage should be in cool, dry conditions away from incompatible materials.
The analytical characterization of 23385-34-4 typically involves techniques such as:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass spectrometry (MS)
- High-Performance Liquid Chromatography (HPLC)
- Fourier Transform Infrared Spectroscopy (FTIR)
Looking at future perspectives, the unique structure-activity relationship of 1-(1,3-Benzothiazol-2-ylthio)acetone suggests potential in emerging fields like:
- Organic electronics and optoelectronic materials
- Pharmaceutical research for novel drug discovery
- Catalysis and green chemistry applications
- Polymer modification and material engineering
For researchers considering working with 1-(1,3-Benzothiazol-2-ylthio)acetone, several key points should be noted:
- Its reactivity is primarily at the carbonyl group and benzothiazole nitrogen
- The thioether linkage provides stability while allowing for certain transformations
- It can participate in condensation reactions, nucleophilic additions, and coordination chemistry
- Recent publications suggest novel applications in supramolecular chemistry
In conclusion, 1-(1,3-Benzothiazol-2-ylthio)acetone (CAS 23385-34-4) represents an interesting and versatile chemical building block with growing importance in multiple research fields. Its combination of benzothiazole and acetone functionalities creates unique opportunities for chemical innovation, particularly in areas related to advanced materials and specialty chemicals. As research continues to uncover new applications for this compound, its significance in scientific and industrial contexts is likely to increase.
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